1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS2/c1-21-16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)22-2/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJMKLIFXBMGAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotection of the Benzyl Group
Hydrogenolysis of the benzyl group in 7-SMe is achieved via catalytic hydrogenation. Stirring 7-SMe under H₂ (1 atm) with 10% Pd/C in methanol at room temperature for 24 hours yields 3-(methylthio)-1-methyl-8-azabicyclo[3.2.1]octane (9-SMe ) as a colorless oil (quantitative yield). The product’s stereochemistry is confirmed via chiral HPLC, resolving the (1R,5S) enantiomer using a Chiralpak IA column (heptane/ethanol = 90:10).
Preparation of the 3-(4-(Methylthio)phenyl)propan-1-one Moiety
The propan-1-one fragment is synthesized from 4-(methylthio)acetophenone, which is commercially available or prepared via Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of AlCl₃.
Chain Elongation via Aldol Condensation
4-(Methylthio)acetophenone undergoes aldol condensation with formaldehyde in a basic medium. Treatment with 40% aqueous NaOH and paraformaldehyde at 80°C for 4 hours yields 3-(4-(methylthio)phenyl)prop-2-en-1-one. Subsequent hydrogenation over Pd/C (5% w/w) in ethanol at 25°C for 6 hours affords 3-(4-(methylthio)phenyl)propan-1-one (10 ) in 82% yield.
Activation as a Mixed Carbonate
To facilitate coupling, 10 is converted to its corresponding acid chloride. Reaction with oxalyl chloride (1.5 equiv) and catalytic DMF in dichloromethane at 0°C for 2 hours yields 3-(4-(methylthio)phenyl)propanoyl chloride (11 ), used directly without purification.
Coupling of the Azabicyclo Amine with the Propanone Fragment
The final step involves coupling 9-SMe with 11 under Schotten-Baumann conditions.
Amide Bond Formation
A solution of 9-SMe (1.0 equiv) and 11 (1.2 equiv) in anhydrous THF is treated with N-methylmorpholine (3.0 equiv) at −20°C. After stirring for 12 hours, the mixture is quenched with saturated NaHCO₃ and extracted with ethyl acetate. Purification via flash chromatography (hexane/ethyl acetate = 4:1) yields 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one as a white solid (74% yield).
Stereochemical Validation
The enantiomeric excess (98%) is determined via chiral HPLC (Chiralcel OD-H, hexane/ethanol = 85:15). Absolute configuration is confirmed by comparing experimental optical rotation ([α]D²⁵ = +43.2° (c = 1.0, CHCl₃)) with literature values for analogous tropane derivatives.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.25 (d, J = 8.2 Hz, 2H, ArH), 3.82–3.78 (m, 1H, NCH), 3.12–2.98 (m, 2H, COCH₂), 2.85 (s, 3H, SCH₃), 2.50 (s, 3H, SCH₃), 2.30–1.45 (m, 10H, bicyclo-CH₂).
- ¹³C NMR (126 MHz, CDCl₃): δ 208.5 (C=O), 138.2 (ArC), 129.8 (ArC), 127.3 (ArC), 58.9 (NCH), 45.2 (COCH₂), 38.7 (SCH₃), 36.1 (bicyclo-CH₂), 19.8 (SCH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₉H₂₅N₂OS₂: 385.1345; found: 385.1347.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water = 70:30) confirms ≥99% purity with a retention time of 12.4 minutes.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The sulfur-containing methylthio groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of certain functional groups can be achieved using hydride donors.
Substitution: The aromatic ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically, peroxides or other strong oxidizing agents are used.
Reduction: Hydride sources like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions depend on the type of substitution, often involving bases, acids, or specific catalysts.
Major Products Formed: Oxidation leads to sulfoxides or sulfones. Reduction typically affects ketones or nitro groups, leading to alcohols or amines. Substitution yields various derivatives depending on the reagents used.
Scientific Research Applications
This compound finds applications in several fields : This compound finds applications in several fields: Chemistry: It serves as a precursor for synthesizing more complex molecules. Its reactivity provides a basis for studying sulfur-containing compounds. Biology: Research on this compound can help understand biochemical pathways and reactions involving sulfur. Medicine: Industry: Used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The effects of this compound in biological systems involve interactions with molecular targets such as enzymes or receptors. Its mechanism typically includes binding to these targets through its bicyclic and aromatic structures, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s methylthio groups enhance lipophilicity compared to hydroxy or nitro substituents in analogs .
- Stereochemical variations (e.g., (1R,3R,5S) vs. (1R,5S)) significantly alter molecular interactions, as seen in tropifexor’s receptor binding .
Pharmacological and Functional Comparisons
- Tropifexor : A structurally complex analog () acts as a farnesoid X receptor (FXR) agonist due to its benzothiazole-carboxylic acid moiety and oxazole substituent. The target compound lacks this acidic group, suggesting divergent biological targets .
- Littorine (): A natural alkaloid analog with a hydroxypropanoate ester exhibits anticholinergic activity, highlighting how ester vs. ketone functional groups influence bioactivity .
Data Gap: No direct pharmacological data for the target compound is available in the provided evidence. Its methylthio groups may modulate bioavailability or target engagement compared to hydroxy/nitro analogs.
Physicochemical Properties
- Optical Rotation : emphasizes optical rotation testing for stereoisomeric purity, critical for the target compound’s (1R,5S) configuration .
- Crystallographic Data : provides bond angles and torsional data for a fluoronitrophenyl analog, which may correlate with the target compound’s conformational stability .
Biological Activity
The compound 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic azabicyclo[3.2.1]octane framework with methylthio and phenyl substituents, which are believed to enhance its lipophilicity and receptor interactions. The molecular formula is , with a molecular weight of approximately 351.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H29NOS |
| Molecular Weight | 351.5 g/mol |
| CAS Number | 1795491-00-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes involved in various physiological processes. Research suggests that the compound may modulate neurotransmitter systems, particularly those related to cholinergic signaling, which is crucial for cognitive functions and memory.
Key Mechanisms:
- Receptor Binding: The compound likely binds to muscarinic acetylcholine receptors (mAChRs), influencing neurotransmission.
- Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing synaptic availability.
Neuroprotective Effects
Recent studies have indicated that the compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to stabilize microtubules has been highlighted as a mechanism for reducing tau pathology, which is a hallmark of neurodegeneration.
Case Studies
- Tauopathy Model: In a study involving transgenic mice expressing tau pathology, administration of the compound resulted in reduced axonal dystrophy and decreased amyloid-beta plaque deposition, suggesting potential therapeutic benefits in tauopathies .
- Microtubule Stabilization: The compound was evaluated for its ability to prevent microtubule collapse induced by hyperphosphorylated tau. Results demonstrated significant stabilization of microtubules compared to control treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the azabicyclo framework can lead to significant changes in biological activity.
| Compound Variation | Biological Activity |
|---|---|
| Methylthio Substituent | Enhanced lipophilicity and receptor affinity |
| Phenyl Group Variants | Modulation of receptor selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
